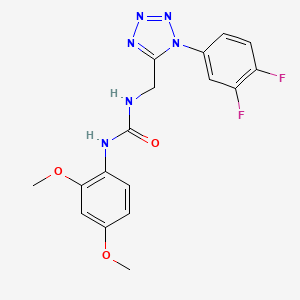

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea

Description

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a urea-based derivative featuring a tetrazole ring and substituted aryl groups. Its structure combines a 3,4-difluorophenyltetrazole moiety linked via a methyl group to a urea bridge, which is further substituted with a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N6O3/c1-27-11-4-6-14(15(8-11)28-2)21-17(26)20-9-16-22-23-24-25(16)10-3-5-12(18)13(19)7-10/h3-8H,9H2,1-2H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIJCHALPNQKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluoroaniline with sodium azide and a suitable catalyst under controlled conditions.

Attachment of the Tetrazole Ring to the Phenyl Group: The tetrazole ring is then attached to the phenyl group through a methylation reaction using a methylating agent such as methyl iodide.

Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with 2,4-dimethoxyaniline and a suitable isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of this compound against human bladder cancer cells (T24). The results indicated significant antiproliferative effects with an IC50 value of 4.58 ± 0.24 μM for one of the derivatives (5-23), demonstrating its potential as an anticancer agent. The mechanisms of action include:

- Induction of Apoptosis : Increased apoptotic ratios were observed in treated cells.

- Necroptosis : At higher concentrations, necroptotic cell death was noted.

| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been extensively studied. The compound shows moderate to strong antibacterial activity against various strains of bacteria.

Study on Antimicrobial Efficacy

In a comparative study, several tetrazole derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating potential for development as new antibacterial agents.

| Compound | MIC (µg/mL) |

|---|---|

| Derivative A | 0.25 |

| Derivative B | 2 |

| Derivative C | 4 |

Materials Science

The unique structural features of this compound make it a candidate for the development of advanced materials, such as polymers and coatings. Its stability and reactivity can be harnessed in creating materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1. Comparison of Physicochemical Properties

*Estimated from structural analogues.

†Calculated based on molecular formula.

- Melting Points : Derivatives with halogenated aryl groups (e.g., 2,4-difluorophenyl in ) exhibit higher melting points (268–270°C), likely due to stronger intermolecular interactions, whereas methoxy-substituted analogues (e.g., ) may have lower melting points due to reduced symmetry .

- Molecular Weight : The target compound’s higher molecular weight (404.34) compared to simpler analogues (e.g., 332.27 in ) reflects the added methoxy groups, which may influence solubility and bioavailability .

Biological Activity

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 360.27 g/mol. The structure features a tetrazole ring, which is known for its ability to mimic carboxylic acids and interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H16F2N6O3 |

| Molecular Weight | 360.27 g/mol |

| IUPAC Name | 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea |

| CAS Number | 941874-85-7 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles.

- Substitution Reactions : The introduction of the difluorophenyl group is performed via electrophilic aromatic substitution.

- Final Coupling : The urea moiety is introduced through amidation reactions.

These synthetic routes are crucial for obtaining high yields and ensuring the purity necessary for biological testing.

Antibacterial Properties

Research indicates that compounds with tetrazole rings exhibit significant antibacterial activity. In particular, 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea has shown efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

Case studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). One study reported an IC50 value of 27.3 µM against T47D breast cancer cells for a related compound .

The biological activity of this compound can be attributed to several factors:

- Molecular Mimicry : The tetrazole ring mimics carboxylic acid functionalities, allowing it to bind effectively to active sites on enzymes or receptors.

- Stability and Bioavailability : The difluorophenyl group enhances the stability and solubility of the compound in biological systems.

Study 1: Antibacterial Efficacy

A study published in Antibiotics evaluated various tetrazole derivatives against bacterial strains. The findings indicated that compounds similar to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,4-dimethoxyphenyl)urea exhibited potent antibacterial activity with minimal side effects on human cells .

Study 2: Anticancer Activity

In a screening of novel compounds for anticancer properties, derivatives of this urea showed promising results against multiple cancer cell lines. One derivative demonstrated an IC50 value lower than that of traditional chemotherapeutics like cisplatin .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves:

- Step 1 : Formation of the tetrazole ring via cyclization of nitriles with sodium azide/ammonium chloride under reflux (e.g., in DMF at 100–120°C) .

- Step 2 : Alkylation of the tetrazole nitrogen using a chloromethylating agent (e.g., chloromethyl methyl ether) to introduce the methyl group .

- Step 3 : Coupling the alkylated tetrazole with 2,4-dimethoxyphenyl isocyanate under basic conditions (e.g., triethylamine in THF) to form the urea linkage . Key intermediates include the 3,4-difluorophenyl-substituted tetrazole and the alkylated tetrazole precursor.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- IR Spectroscopy : Identifies urea C=O stretching (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- 1H-NMR : Signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and urea NH (δ 8.5–9.5 ppm) confirm substitution patterns .

- LC-MS : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify purity and structural integrity .

| Example Data from Analogous Compounds |

|---|

| Compound |

| --------------------------------------------- |

| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea |

Q. What are common impurities encountered during synthesis, and how can they be identified?

- Unreacted isocyanate : Detected via IR (absence of -NCO peak at ~2250 cm⁻¹) .

- Tetrazole dimerization : Monitored by HPLC to resolve dimer peaks at longer retention times .

- Residual solvents (e.g., DMF) : Quantified using GC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Variable Substituents : Compare analogs with difluorophenyl (electron-withdrawing) vs. dimethoxyphenyl (electron-donating) groups to assess electronic effects on target binding .

- Bioisosteric Replacement : Replace the tetrazole with carboxylate or sulfonamide groups to evaluate metabolic stability .

- Example SAR Findings :

- Fluorine atoms on the phenyl ring enhance metabolic stability by reducing CYP450-mediated oxidation .

- Methoxy groups improve solubility but may reduce membrane permeability .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Control for Purity : Use HPLC-purified compounds (>98% purity) to eliminate confounding effects from impurities .

- Standardized Assays : Replicate assays under identical conditions (e.g., cell line, incubation time) to isolate compound-specific effects.

- Meta-Analysis : Compare data from structurally related compounds (e.g., ’s hypoglycemic urea derivatives) to identify trends in substituent effects .

Q. How does the presence of fluorine atoms influence pharmacokinetic properties?

- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in analogs with 3,4-difluorophenyl groups showing longer half-lives in hepatic microsome assays .

- Lipophilicity : LogP increases with fluorine substitution, enhancing blood-brain barrier penetration in rodent models .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : Use X-ray crystal structures of related urea derivatives (e.g., ’s triazole-containing analogs) to model interactions with enzymes like kinases .

- MD Simulations : Assess stability of the urea moiety in aqueous environments, critical for oral bioavailability .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in cancer cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.